molecular formula C12H16BrNO3S B8363146 4-(4-Bromophenyl)-1-(methanesulphonyl)piperidin-4-ol

4-(4-Bromophenyl)-1-(methanesulphonyl)piperidin-4-ol

Cat. No. B8363146
M. Wt: 334.23 g/mol
InChI Key: WLMZJEQKCGIPLP-UHFFFAOYSA-N
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Patent
US08207344B2

Procedure details

Methanesulfonyl chloride (21.91 g, 14.81 mL, 191.30 mmol) is added slowly (10 min) to a solution of 4-(4-bromophenyl)-4-piperidinol (50.00 g, 191.30 mmol) and triethylamine (29.04 g, 40.00 mL, 286.95 mmol) in tetrahydrofuran (575 mL) at 23° C. (internal temperature) under nitrogen atmosphere. The mixture is stirred at 23° C. for 30 min. 500 mL of 1 M aq hydrochloric acid are added and the mixture is stirred for 10 min. The mixture is extracted with ethyl acetate (2×500 mL) the organic layers are combined, dried over anhydrous sodium sulfate, filtered and the solvent is removed to obtain 60.0 g of the title compound as a white solid. MS m/e (79Br/81Br) 333, 335 (M+1).
Quantity
14.81 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
575 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[Br:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2([OH:19])[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)=[CH:9][CH:8]=1.C(N(CC)CC)C.Cl>O1CCCC1>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2([OH:19])[CH2:14][CH2:15][N:16]([S:2]([CH3:1])(=[O:4])=[O:3])[CH2:17][CH2:18]2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
14.81 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CCNCC1)O
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
575 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 23° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate (2×500 mL) the organic layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CCN(CC1)S(=O)(=O)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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